Product packaging for 2,4,5-Trimethylphenyl azide(Cat. No.:CAS No. 147647-81-2)

2,4,5-Trimethylphenyl azide

Cat. No.: B134535
CAS No.: 147647-81-2
M. Wt: 161.2 g/mol
InChI Key: XSWJOFIQEHNEND-UHFFFAOYSA-N
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Description

Overview of Aryl Azide (B81097) Chemistry

Aryl azides are defined by the covalent bond between a nitrogen atom of the azide moiety and a carbon atom of an aromatic system. The azide group is a linear arrangement of three nitrogen atoms with two resonance structures: R-N=N⁺=N⁻ and R-N⁻-N⁺≡N. This electronic configuration imparts a pseudohalogen character to the azide group and makes it a good leaving group in various reactions. ontosight.ai

The chemistry of aryl azides is dominated by two principal modes of reactivity: reactions involving the azide group as a whole and reactions proceeding through the formation of a highly reactive nitrene intermediate. Upon thermal or photochemical activation, aryl azides readily extrude a molecule of dinitrogen (N₂) to generate an aryl nitrene. rsc.org This nitrene species is a highly reactive intermediate that can undergo a variety of subsequent reactions, including insertion into C-H and N-H bonds, addition to C=C double bonds to form aziridines, and rearrangement reactions. nih.gov

Furthermore, aryl azides participate in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and biocompatibility. wikipedia.orgbaseclick.eu The azide group can also be reduced to a primary amine, providing a valuable synthetic route to anilines and their derivatives. wikipedia.org

Importance of Substituted Aryl Azides in Advanced Organic Synthesis

The introduction of substituents onto the aromatic ring of an aryl azide significantly influences its reactivity and physical properties, allowing for fine-tuning of its chemical behavior. Electron-donating or electron-withdrawing groups can alter the stability of the azide, the reactivity of the derived nitrene, and the regioselectivity of its reactions. For instance, electron-poor aryl azides are often utilized in electrophilic reactions. rsc.org

Substituted aryl azides are indispensable reagents in modern organic synthesis. Their applications span from the synthesis of complex heterocyclic compounds to the development of advanced materials and bioconjugation strategies. bohrium.comresearchgate.net In medicinal chemistry, the azide functionality serves as a versatile handle for the introduction of nitrogen-containing moieties into drug candidates and for linking different molecular fragments together, as seen in the synthesis of antibody-drug conjugates. baseclick.eu

The ability to precisely control the reactivity of aryl azides through substitution has made them crucial in the development of photoaffinity labels for identifying and studying biological targets. rsc.orgbenthamdirect.com By incorporating a photoreactive aryl azide into a ligand, researchers can initiate covalent bond formation with a target protein upon light irradiation, enabling the elucidation of binding sites and biological pathways.

Historical Context of Aryl Azide Discovery and Reactivity Studies

The history of aryl azides dates back to 1864, when Peter Griess first prepared phenyl azide. wikipedia.org This discovery laid the groundwork for the exploration of this fascinating class of compounds. In the early 20th century, the work of Theodor Curtius on the rearrangement of acyl azides to isocyanates, now known as the Curtius rearrangement, further highlighted the synthetic utility of the azide functional group. wikipedia.org

A significant leap in understanding the reactivity of azides came with the work of Rolf Huisgen in the mid-20th century, who extensively studied 1,3-dipolar cycloaddition reactions, including the reaction of azides with alkynes. wikipedia.org However, it was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal in the early 2000s that truly revolutionized the field. mdpi.com This "click" reaction provided a highly reliable and efficient method for forming triazoles, leading to an explosion of interest in the applications of aryl azides in various scientific disciplines. mdpi.com

The study of the highly reactive intermediates generated from aryl azides, particularly nitrenes, has also been a subject of intense research. The ability to generate these species under controlled conditions has opened up new avenues for C-N bond formation and the synthesis of nitrogen-containing heterocycles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B134535 2,4,5-Trimethylphenyl azide CAS No. 147647-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147647-81-2

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

1-azido-2,4,5-trimethylbenzene

InChI

InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3

InChI Key

XSWJOFIQEHNEND-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)N=[N+]=[N-])C

Canonical SMILES

CC1=CC(=C(C=C1C)N=[N+]=[N-])C

Other CAS No.

147647-81-2

Synonyms

2,4,5-Trimethylphenyl azide

Origin of Product

United States

Photochemical Transformations and Nitrene Chemistry of 2,4,5 Trimethylphenyl Azide

Photodecomposition Pathways of Aryl Azides

The photodecomposition of aryl azides is a fundamental process in organic chemistry, initiating a cascade of reactions through a highly reactive intermediate known as a nitrene. This process typically begins with the absorption of ultraviolet light, which leads to the extrusion of molecular nitrogen (N₂) and the formation of an aryl nitrene. wikipedia.orgrsc.org

Generation of Singlet and Triplet Nitrenes

Upon photolysis, aryl azides like 2,4,5-trimethylphenyl azide (B81097) decompose to form the corresponding aryl nitrene (2,4,5-trimethylphenylnitrene). This process initially generates the nitrene in a singlet state, as the azide precursor is itself in a singlet ground state. wikipedia.org The singlet nitrene is characterized by a pair of non-bonding electrons in the same orbital with opposite spins. This species is highly reactive and can undergo various rapid transformations.

However, the singlet nitrene is not the only reactive species formed. It can undergo intersystem crossing (ISC) to a more stable triplet state. nih.gov The triplet nitrene has two unpaired electrons in different orbitals with parallel spins and is the ground state for most aryl nitrenes. wikipedia.org While thermodynamically more stable, triplet nitrenes exhibit different reactivity compared to their singlet counterparts. wikipedia.orgwisc.edu The direct photolysis of an azide can therefore lead to a mixture of both singlet and triplet nitrenes, complicating the reaction pathways. wisc.edunih.gov It is also possible to generate the triplet nitrene selectively through the use of triplet sensitizers, which avoids the initial formation of the singlet state. wikipedia.orgwisc.edu

Table 1: Properties of Singlet and Triplet Nitrenes

Property Singlet Nitrene Triplet Nitrene
Spin State S=0 S=1
Electron Configuration Paired non-bonding electrons in one orbital Unpaired electrons in two orbitals
Formation Primary product of direct photolysis Formed via intersystem crossing from singlet state or by sensitized photolysis
Relative Energy Higher energy (excited state) Lower energy (ground state)

| Reactivity | Concerted, stereospecific reactions | Stepwise, radical-like reactions |

Influence of Substitution Patterns on Nitrene Reactivity and Spin States

The substitution pattern on the aromatic ring profoundly influences the behavior of the resulting aryl nitrene. Substituents affect the electronic structure, the singlet-triplet energy gap, and the rates of competing reaction pathways.

In the case of 2,4,5-trimethylphenyl azide, the three methyl groups are electron-donating. youtube.comlibretexts.org Electron-donating groups on the aryl ring can influence the subsequent reactions of the nitrene. For instance, powerful electron-donating groups are known to favor the formation of basic nitrenes that are susceptible to protonation, forming nitrenium ions, rather than undergoing ring expansion. nih.govacs.orgresearchgate.net

Conversely, electron-withdrawing groups tend to promote other reaction pathways, such as insertion reactions into activated σ-bonds. nih.gov Bulky substituents, particularly at the ortho positions, can sterically hinder intermolecular reactions like dimerization to form azo compounds and may also influence the rate of intramolecular reactions. nih.gov The steric hindrance provided by the methyl groups in 2,4,5-trimethylphenylnitrene could potentially favor intramolecular C-H insertion over other pathways.

Table 2: Effect of Substituent Type on Aryl Nitrene Reaction Pathways

Substituent Type Electronic Effect Favored Reaction Pathway
Electron-Donating (e.g., -CH₃, -NH₂, -OR) Increases electron density on the ring Protonation to nitrenium ions nih.govacs.orgresearchgate.net
Electron-Withdrawing (e.g., -NO₂, -CN) Decreases electron density on the ring σ-bond insertion reactions nih.gov

Intramolecular and Intermolecular Reactions of Aryl Nitrenes

Once formed, the highly reactive singlet and triplet aryl nitrenes can engage in a variety of reactions, depending on the substitution pattern and reaction conditions.

Ring Expansion to Ketenimines and Azirines

A characteristic reaction of singlet aryl nitrenes is ring expansion. nih.gov The process begins with the isomerization of the singlet phenylnitrene to a highly strained tricyclic intermediate, a benzazirine. nih.govnih.gov This intermediate is typically unstable and rapidly undergoes further rearrangement to a seven-membered ring cumulene, known as a didehydroazepine or ketenimine. nih.govnih.gov This ring-expansion pathway is a common fate for unsubstituted and many substituted phenylnitrenes. nih.govnih.gov The resulting ketenimine is highly reactive towards nucleophiles. nih.gov Computational studies have explored the potential energy surfaces for these rearrangements, confirming the low energy barriers for the process at room temperature. nih.govacs.org In some cases, this rearrangement can even occur via heavy-atom tunneling at cryogenic temperatures. nih.gov

Protonation to Nitrenium Ions

Aryl nitrenes bearing strong electron-donating substituents often deviate from the typical ring-expansion pathway. nih.govacs.orgresearchgate.net The resulting nitrene is sufficiently basic to be readily protonated by various sources, including alcohols or even acidic C-H bonds, to form a highly electrophilic aryl nitrenium ion. nih.govacs.orgresearchgate.net This process can be extremely fast; for example, the nitrene derived from 4-amino-3-nitrophenyl azide is protonated by methanol (B129727) in approximately 5 picoseconds. nih.govacs.org The resulting nitrenium ion is a powerful electrophile that can react with a wide range of nucleophiles. researchgate.net Given that this compound possesses three electron-donating methyl groups, its corresponding nitrene would be expected to be basic and susceptible to protonation in protic solvents.

σ-Bond Insertion Reactions

Nitrenes can also undergo insertion into sigma (σ) bonds, particularly C-H bonds. amazonaws.comquizlet.com This reaction is a key step in many synthetic applications of nitrenes. nih.gov While intermolecular C-H insertion often competes with other reaction pathways, intramolecular insertion can be highly efficient, especially when sterically favored. For phosphoryl nitrenes, intramolecular C-H insertion is less common than intermolecular reactions, but steric congestion can alter this preference. The presence of ortho-methyl groups, as in 2,4,5-trimethylphenylnitrene, provides proximate C-H bonds, potentially facilitating an intramolecular insertion reaction to form a new heterocyclic ring system. Triplet nitrenes tend to react like radicals and can abstract a hydrogen atom, leading to insertion products, whereas singlet nitrenes can insert in a more concerted fashion. msudenver.edu

Intramolecular Trapping Studies

Intramolecular reactions of the nitrene intermediate derived from this compound offer a powerful method for the synthesis of nitrogen-containing heterocycles. The substitution pattern of the phenyl ring provides opportunities for the nitrene to react with one of the adjacent methyl groups. This can occur via intramolecular C-H insertion, leading to the formation of a five-membered ring, or through other rearrangement pathways. While the search results allude to the synthetic utility of organic azides in forming heterocycles, they lack specific studies detailing the intramolecular trapping of 2,4,5-trimethylphenylnitrene.

Theoretical and Experimental Spectroscopic Insights into Photochemical Processes

Understanding the intricate details of the photochemical reactions of this compound requires a combination of theoretical calculations and advanced spectroscopic techniques capable of probing very short-lived intermediates.

Ultrafast Time-Resolved Spectroscopy of Photolytically Generated Intermediates

Ultrafast time-resolved spectroscopy is a powerful tool for directly observing the transient species generated upon photolysis of aryl azides. researchgate.netresearchgate.net Femtosecond and picosecond laser flash photolysis experiments allow for the characterization of the excited states of the azide and the subsequent formation and decay of the singlet nitrene.

While specific ultrafast studies on this compound are not detailed in the provided search results, analogous studies on other aryl azides have revealed a general mechanistic picture. researchgate.netresearchgate.net Excitation of the azide populates an excited singlet state, which then rapidly decays, leading to the extrusion of molecular nitrogen and the formation of the singlet nitrene. researchgate.net The lifetime of this singlet nitrene is typically on the order of picoseconds to nanoseconds, during which it can undergo the various reactions discussed above. The spectroscopic signature of the nitrene and its decay kinetics provide crucial information about its reactivity and the mechanisms of its subsequent transformations.

Intermediate Spectroscopic Technique Typical Lifetime Key Observations
Excited Singlet AzideFemtosecond Transient AbsorptionHundreds of femtosecondsDecay coincides with the rise of the singlet nitrene signal. researchgate.net
Singlet ArylnitreneFemtosecond/Picosecond Transient AbsorptionPicoseconds to nanosecondsBroad absorption in the visible region; its decay kinetics can be monitored to study its reactivity.

Electron Spin Resonance (ESR) Spectroscopy for Triplet Nitrene Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable spectroscopic technique for the detection and characterization of paramagnetic species, including molecules in a triplet state. The photochemical decomposition of this compound results in the formation of 2,4,5-trimethylphenylnitrene, a reactive intermediate. This nitrene possesses a triplet ground state (S=1), meaning it has two unpaired electrons, making it readily detectable by ESR spectroscopy.

The principle behind ESR involves the absorption of microwave radiation by the unpaired electrons when placed in a strong magnetic field. For a triplet state species, the magnetic dipole-dipole interaction between the two unpaired electrons lifts the degeneracy of the spin sublevels (Mₛ = -1, 0, +1), even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS).

The ESR spectrum of a triplet nitrene is primarily characterized by the ZFS parameters, D and E. These parameters provide critical information about the electronic structure and geometry of the molecule.

The D parameter (Axial ZFS) : This parameter measures the average separation between the two unpaired electrons. Its magnitude is inversely proportional to the cube of the distance (r) between the spins (D ∝ 1/r³). A larger D value indicates that the unpaired electrons are, on average, closer together.

The E parameter (Rhombic ZFS) : This parameter reflects the deviation of the molecule's electronic distribution from axial symmetry. For a molecule with perfect axial symmetry (three-fold or higher rotational symmetry), E is equal to zero. A non-zero E value indicates a lower symmetry in the distribution of the two unpaired spins.

Upon photolysis of this compound in a frozen matrix at cryogenic temperatures (e.g., 77 K), the resulting triplet 2,4,5-trimethylphenylnitrene can be trapped and studied by ESR. The spectrum would be characteristic of a randomly oriented triplet species, from which the D and E values can be extracted through spectral simulation.

Triplet Nitrene SpeciesD (cm⁻¹)E (cm⁻¹)
Phenylnitrene0.996~0
2-Methylphenylnitrene (o-Tolylnitrene)0.960.0031
3-Methylphenylnitrene (m-Tolylnitrene)0.9990.0041
4-Methylphenylnitrene (p-Tolylnitrene)0.966~0
2,4,6-Trimethylphenylnitrene (Mesitylnitrene)0.989~0

For 2,4,5-trimethylphenylnitrene, the lack of C₂ symmetry axis through the C-N bond would lead to a non-zero E value, similar to what is observed for the ortho- and meta-methylphenylnitrenes. The D value would be expected to be in the range of other arylnitrenes, approximately 0.96-1.00 cm⁻¹. Thus, ESR spectroscopy serves as a definitive method for confirming the formation of the triplet nitrene and for probing the electronic fine structure of this key reactive intermediate.

Cycloaddition Reactions Involving 2,4,5 Trimethylphenyl Azide

[3+2] Cycloaddition Reactions with Alkenes and Alkynes

The reaction of azides with π-systems, particularly alkenes and alkynes, is the most direct route to forming triazoline and triazole rings, respectively. The following sections detail the primary methods for achieving these transformations with aryl azides like 2,4,5-trimethylphenyl azide (B81097).

The thermal Huisgen 1,3-dipolar cycloaddition is the classical method for synthesizing 1,2,3-triazoles from an azide and an alkyne. wikipedia.org This reaction proceeds through a concerted, pericyclic mechanism without the need for a catalyst. ijrpc.com A significant drawback of the thermal process, however, is the requirement for elevated temperatures and the frequent formation of a mixture of regioisomers—1,4-disubstituted and 1,5-disubstituted triazoles—when asymmetrical alkynes are used. nih.govnih.gov The reaction between an azide and an alkyne typically requires heating, for instance, at 98°C for 18 hours, to produce the triazole product as a mixture of the 1,4- and 1,5-adducts. wikipedia.orgchemeurope.com The low reactivity and lack of regioselectivity limit its application compared to modern catalyzed variants. ijrpc.com For an electron-rich aryl azide like 2,4,5-trimethylphenyl azide, the reaction with a terminal alkyne would be expected to proceed slowly under thermal conditions, yielding a mixture of the two possible triazole isomers.

Table 1: Representative Thermal Cycloaddition Reactions of Aryl Azides with Alkynes
Aryl AzideAlkyneConditionsProduct(s)YieldReference
Phenyl AzidePhenylacetyleneToluene, 110°C, 24hMixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazoleModerate nih.gov
Benzyl (B1604629) AzideDiethyl acetylenedicarboxylateNeat, 98°C, 18hMixture of 1,4- and 1,5-adductsGood wikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. wikipedia.org Independently reported by the groups of Meldal and Sharpless, this reaction transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles with exceptional efficiency and complete regioselectivity. nih.govalfa-chemistry.com Unlike the thermal Huisgen cycloaddition, the CuAAC reaction is not a concerted process but proceeds through a stepwise mechanism involving copper-acetylide intermediates. nih.govnih.gov This catalytic cycle dramatically accelerates the reaction, with rate enhancements of up to 10⁷ compared to the uncatalyzed version, allowing it to proceed rapidly at room temperature. nih.govalfa-chemistry.com

The reaction is remarkably robust and compatible with a wide array of functional groups and solvents, including water. nih.govtaylorfrancis.com The catalytic system can be generated from various sources, most commonly a Cu(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate, which produces the active Cu(I) species in situ. jenabioscience.com The reaction is not significantly affected by the electronic properties of the substituents on either the azide or the alkyne. nih.gov Therefore, electron-rich this compound is an excellent substrate for CuAAC reactions, expected to react cleanly with various terminal alkynes to exclusively yield the corresponding 1-(2,4,5-trimethylphenyl)-4-substituted-1H-1,2,3-triazole.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
AzideAlkyneCatalyst SystemSolventConditionsYieldReference
Benzyl AzidePhenylacetyleneCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂Ort, 12h91% nih.gov
Phenyl Azide1-OctyneCuI, Et₃NTHFrt, 8h85% acs.org
p-Tolyl AzidePropargyl alcoholCuICH₂Cl₂rt94% nih.gov

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a crucial synthetic alternative to CuAAC, affording the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. wikipedia.orgchalmers.se This method complements the copper-catalyzed reaction, enabling selective access to both triazole isomers. organic-chemistry.org A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, expanding its synthetic scope beyond that of CuAAC. organic-chemistry.orgscilit.com

The most effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium(II) chloride ([CpRuCl]) complexes, such as [CpRuCl(PPh₃)₂] or the tetramer [Cp*RuCl]₄. organic-chemistry.orgnih.gov The reaction mechanism is distinct from CuAAC and is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov Studies have shown that electron-rich aryl azides are particularly good substrates for this reaction. organic-chemistry.orgacs.org The three electron-donating methyl groups on this compound would therefore be expected to facilitate the RuAAC reaction, leading to the highly regioselective formation of 1-(2,4,5-trimethylphenyl)-5-substituted-1H-1,2,3-triazoles. Optimal conditions often involve microwave irradiation to shorten reaction times and improve yields. organic-chemistry.orgacs.org

Table 3: Representative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reactions
Aryl AzideAlkyneCatalystSolventConditionsYieldReference
Phenyl AzidePhenylacetylene[CpRuCl]₄DMF110°C, MW, 20 min86% organic-chemistry.orgacs.org
4-Methoxyphenyl Azide1-HexyneCpRuCl(PPh₃)₂Benzene (B151609)80°C, 8h88% organic-chemistry.org
Benzyl AzideMethyl propiolateCp*RuCl(COD)DCErt, 2h98% organic-chemistry.org

To overcome the cytotoxicity associated with copper catalysts in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free variant of the Huisgen cycloaddition that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), to drive the reaction forward. thieme-connect.de The release of this strain provides the necessary activation energy, allowing the cycloaddition to proceed rapidly under physiological conditions without a catalyst. magtech.com.cn

SPAAC is a true 1,3-dipolar cycloaddition with a concerted mechanism, similar to the thermal reaction. thieme-connect.de The reactivity in SPAAC can be influenced by the electronic properties of the azide. While benzyl azide is often used as a benchmark, studies have shown that electron-deficient aryl azides can exhibit enhanced reactivity with certain cyclooctynes through an inverse-electron-demand mechanism. thieme-connect.de Conversely, the reactivity of electron-rich aryl azides like this compound would depend on the specific cyclooctyne partner but is generally expected to proceed efficiently, making SPAAC a viable strategy for its conjugation in sensitive environments. rsc.orgnih.gov

Table 4: Representative Second-Order Rate Constants for SPAAC Reactions
AzideCycloalkyneSolventRate Constant k₂ (M⁻¹s⁻¹)Reference
Benzyl AzideDibenzocyclooctynol (DIBO)Methanol (B129727)~0.3 nih.gov
4-Azidobenzoic acidBicyclo[6.1.0]nonyne (BCN)CD₃CN0.083 thieme-connect.de
Pentafluorophenyl azideBicyclo[6.1.0]nonyne (BCN)CD₃CN1.5 thieme-connect.de

The regiochemical outcome of the azide-alkyne cycloaddition is entirely dependent on the reaction mechanism.

Thermal and Strain-Promoted Reactions: In the absence of a catalyst, the reaction follows a concerted pericyclic pathway. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For typical aryl azides and terminal alkynes, the energy differences between the two possible orbital interactions (HOMOazide-LUMOalkyne and vice versa for the two orientations) are small, resulting in poor regioselectivity and the formation of both 1,4- and 1,5-isomers. ijrpc.com

Copper-Catalyzed (CuAAC) Mechanism: The high regioselectivity of CuAAC for the 1,4-isomer is a direct result of its stepwise mechanism. nih.gov The process is initiated by the formation of a copper(I)-acetylide species. The azide then coordinates to the copper center, and the reaction proceeds through a six-membered copper-containing intermediate, which can only lead to the 1,4-disubstituted triazole upon protonolysis. The involvement of the metal catalyst completely overrides the FMO-controlled pathway of the thermal reaction. nih.gov

Ruthenium-Catalyzed (RuAAC) Mechanism: The complementary 1,5-regioselectivity of the RuAAC reaction also stems from a unique, metal-mediated pathway. organic-chemistry.org The proposed mechanism involves the oxidative coupling of the alkyne and the terminal nitrogen of the azide to a Cp*Ru(II) center, forming a ruthenacycle intermediate. nih.gov Computational and experimental studies suggest that this initial C-N bond formation occurs between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination from this ruthenacycle intermediate exclusively furnishes the 1,5-disubstituted triazole product. organic-chemistry.orgnih.gov For an electron-rich substrate like this compound, the nucleophilicity of the azide is enhanced, favoring its interaction with the ruthenium catalyst.

Beyond reactions with alkynes, 1,2,3-triazoles can also be synthesized from the reaction of azides with activated methylene (B1212753) compounds, such as β-dicarbonyls or compounds with a methylene group flanked by electron-withdrawing groups. These reactions provide an alternative, often regioselective, route to highly functionalized triazoles.

For instance, aryl azides react with enaminones in the presence of a base to produce 1,4,5-trisubstituted-1,2,3-triazoles. researchgate.net Similarly, the reaction of aromatic azides with acetylacetone (B45752) (a β-diketone) in the presence of a base can yield 4-acetyl-5-methyl-1,2,3-triazoles. thieme-connect.com Another important variant is the reaction of azides with β-carbonyl phosphonates, which, under base-mediated conditions (e.g., Cs₂CO₃ in DMSO), proceeds via a cesium-chelated Z-enolate as the dipolarophile. This method allows for the regioselective synthesis of 1,5-disubstituted or 1,4,5-trisubstituted triazoles in high yields. nih.gov These reactions generally favor aryl azides, and while electron-rich aryl azides are sometimes less reactive than electron-deficient ones, the reactions can often be driven to completion by adjusting conditions, such as by gentle heating. nih.gov Thus, this compound is a suitable substrate for these transformations to access triazoles without an alkyne precursor.

Formation of Other Nitrogen-Containing Heterocycles

Beyond the more common cycloadditions, this compound is instrumental in synthesizing a diverse array of other nitrogenous heterocycles. These reactions often proceed through the in situ generation of a highly reactive nitrene intermediate or via concerted cycloaddition pathways, leading to the formation of stable five, seven, or other membered ring systems.

The [3+2] cycloaddition reaction between an organic azide and a nitrile is a fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for creating the tetrazole core, a significant structural motif in medicinal chemistry and materials science. The reaction generally involves the activation of the nitrile component by a Lewis or Brønsted acid, which facilitates the nucleophilic attack of the azide.

While the reaction is broadly applicable to many aryl azides, specific studies detailing the reaction of this compound are less common. However, the principles of the reaction can be extrapolated. Catalytic systems employing zinc salts, such as Zn(II) chloride or Zn/Al hydrotalcite, have been shown to be effective in promoting the cycloaddition of various nitriles with sodium azide. Similarly, other catalysts like silica (B1680970) sulfuric acid have been utilized to achieve high yields under relatively mild conditions. The general mechanism involves the coordination of the catalyst to the nitrile, increasing its electrophilicity and lowering the activation barrier for the cycloaddition.

Table 1: Representative Catalysts and Conditions for Tetrazole Synthesis from Azides and Nitriles (Note: Data is generalized for aryl azides due to a lack of specific literature for this compound.)

Catalyst SystemSolventTemperatureYield Range
Zinc(II) saltsWater or DMFRefluxGood to Excellent
Silica Sulfuric AcidDMFReflux72-95%
BF3·OEt2---
Zn/Al hydrotalcite---

The formation of aziridines and azepines from this compound typically proceeds through a nitrene intermediate. This highly reactive species is generated by the thermolysis or photolysis of the azide, which results in the extrusion of molecular nitrogen.

Aziridination: The generated 2,4,5-trimethylphenylnitrene, a singlet nitrene, can react with alkenes in a concerted [1+2] cycloaddition to form aziridines. This process, known as aziridination, is a direct method for creating the three-membered nitrogen-containing ring. The stereochemistry of the alkene is often retained in the aziridine (B145994) product. For this reaction to be effective, the formation of the nitrene must occur in the presence of the alkene trapping agent. Transition metal complexes, particularly those of cobalt, can catalyze enantioselective aziridination reactions, providing access to chiral aziridines which are valuable synthetic intermediates.

Azepine Formation: In the absence of an external trapping agent, the aryl nitrene generated from the photolysis of this compound can undergo intramolecular rearrangement. This process, known as the Sundberg rearrangement, involves the expansion of the benzene ring to form a seven-membered 1H-azepine ring system. The rearrangement proceeds through a bicyclic azirine intermediate (a dehydroazepine), which can then be trapped by various nucleophiles. For instance, photolysis in the presence of methanol can lead to the formation of methoxy-substituted 3H-azepines. The specific substitution pattern on the resulting azepine can be influenced by the position of the substituents on the original phenyl ring.

Table 2: General Products from Reactions of Aryl Azides Leading to Aziridines and Azepines

Reaction TypeReactantIntermediateProduct
AziridinationAlkeneAryl NitreneN-Aryl Aziridine
Ring ExpansionNone (Nucleophile trap)Aryl Nitrene, AzirineSubstituted Azepine

The synthesis of more complex heterocyclic systems such as pyrroles, furoindolines, and pyrroloindolines from this compound often involves multi-step sequences or intramolecular reactions where the azide is tethered to another reactive moiety.

Pyrroles: While direct cycloaddition routes to simple pyrroles from aryl azides are not common, substituted pyrroles can be synthesized from dienyl azides using transition metal catalysts. Although not directly involving this compound as the starting material, this illustrates a strategy where an azide functional group is used to construct a pyrrole (B145914) ring. The reaction proceeds via a nitrene intermediate which then cyclizes.

Fused Indoline Systems: The construction of furoindoline and pyrroloindoline scaffolds can be envisioned through intramolecular cycloaddition reactions. A synthetic strategy could involve a 2,4,5-trimethylphenyl group bearing an azide at one position and a dipolarophile (like an alkene or alkyne) tethered by a side chain at an ortho position. Upon heating or irradiation, the azide could form a nitrene that intramolecularly adds to the dipolarophile, or the azide itself could undergo an intramolecular [3+2] cycloaddition. Such cascade reactions, like an intramolecular Prins/Friedel-Crafts cyclization, can lead to complex polycyclic structures, although specific examples starting from this compound to form furoindolines or pyrroloindolines are not prominently documented in general literature. The feasibility and outcome of such reactions would be highly dependent on the nature and length of the tether connecting the azide and the dipolarophile.

Other Key Chemical Transformations and Reactivity Patterns

Reduction Reactions of the Azido (B1232118) Group

The azido group of 2,4,5-trimethylphenyl azide (B81097) can be readily reduced to the corresponding primary amine, 2,4,5-trimethylaniline. This transformation is a cornerstone of azide chemistry, providing a mild and efficient route to amines. Two principal methods for this reduction are the Staudinger reduction and catalytic hydrogenolysis.

The Staudinger reaction, discovered by Hermann Staudinger, is a mild method for the reduction of azides to amines. wikipedia.org For 2,4,5-trimethylphenyl azide, this reaction would proceed in two main steps. First, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), through a nucleophilic attack by the phosphine on the terminal nitrogen atom of the azide. This initial step forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to lose a molecule of dinitrogen (N₂), yielding an iminophosphorane (aza-ylide). wikipedia.orgalfa-chemistry.com

The second step involves the hydrolysis of the iminophosphorane in the presence of water to produce the primary amine (2,4,5-trimethylaniline) and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The formation of the very stable phosphine oxide is a significant driving force for this reaction. organic-chemistry.org The Staudinger reduction is highly chemoselective and tolerates a wide variety of functional groups, making it a valuable synthetic tool. nih.gov

A modern variation of this reaction is the Staudinger ligation , a powerful bioorthogonal reaction used for covalently linking molecules. In this process, the intermediate iminophosphorane is trapped by an intramolecular electrophile (often an ester) placed on one of the phosphine's aryl groups. This leads to the formation of a stable amide bond, effectively "ligating" the two molecular fragments. While a powerful tool in chemical biology, specific applications involving this compound are not prominently documented.

Reaction Stage Description Key Intermediates/Products
Step 1: Iminophosphorane Formation This compound reacts with triphenylphosphine.Phosphazide, Iminophosphorane, N₂
Step 2: Hydrolysis (Reduction) The iminophosphorane is treated with water.2,4,5-Trimethylaniline, Triphenylphosphine oxide
Alternative: Ligation An engineered phosphine with an electrophilic trap reacts with the azide.Amide-linked conjugate, Phosphine oxide

Catalytic hydrogenolysis is another effective method for the reduction of aryl azides to their corresponding primary amines. This process typically involves the use of a metal catalyst and a hydrogen source. For this compound, this would result in its conversion to 2,4,5-trimethylaniline.

Commonly employed catalysts include palladium on carbon (Pd/C) or platinum dioxide (PtO₂). bris.ac.uk The reaction is carried out under an atmosphere of hydrogen gas (H₂). An alternative and often more convenient approach is transfer hydrogenation , where a hydrogen donor molecule, such as sodium borohydride (B1222165) (NaBH₄) or formic acid, is used in place of H₂ gas. academie-sciences.fracademie-sciences.frduzce.edu.tr For instance, various aryl azides have been efficiently reduced to anilines using catalysts like dichloro(p-cymene)ruthenium(II) dimer with sodium borohydride in aqueous media, often achieving high yields in a short time at room temperature. academie-sciences.fracademie-sciences.frduzce.edu.tr Rhodium on alumina (B75360) (Rh/Al₂O₃) has also been shown to be a chemoselective catalyst for azide reduction, particularly in molecules containing other reducible groups like benzyl (B1604629) ethers. bris.ac.uk

The general mechanism involves the coordination of the azide to the metal catalyst surface, followed by the cleavage of the nitrogen-nitrogen bonds and addition of hydrogen, ultimately liberating the amine and nitrogen gas.

Catalyst System Hydrogen Source General Conditions Product
Pd/C, PtO₂H₂ gasVaries (pressure, temperature)2,4,5-Trimethylaniline
[Ru(p-cymene)Cl₂]₂NaBH₄Aqueous media, Room temp.2,4,5-Trimethylaniline
Rh/Al₂O₃H₂ gasMild conditions2,4,5-Trimethylaniline
BINAP·PdCl₂NaBH₄Water2,4,5-Trimethylaniline ias.ac.in

Rearrangement Reactions

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. It is important to note that the direct substrate for this reaction is an acyl azide (R-CO-N₃), not an aryl azide (Ar-N₃) like this compound.

However, in the broader context of synthesizing compounds from aryl-containing starting materials, a derivative such as 2,4,5-trimethylphenylacetyl azide could undergo the Curtius rearrangement. In this hypothetical case, the acyl azide would rearrange to form 2,4,5-trimethylbenzyl isocyanate. The reaction is believed to proceed through a concerted mechanism where the R-group migrates to the nitrogen atom as dinitrogen is expelled.

The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles:

Hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to yield the primary amine (2,4,5-trimethylbenzylamine).

Alcoholysis with an alcohol (ROH) produces a stable carbamate.

Aminolysis with an amine (RNH₂) forms a urea (B33335) derivative.

This rearrangement provides a valuable synthetic route for converting carboxylic acids (the precursors to acyl azides) into amines with one less carbon atom.

Reactions with Main Group Elements and Organometallic Species

Aryl azides are known to react with a variety of main group and organometallic compounds, often serving as precursors for nitrogen-containing ligands or as nitrene transfer agents. These reactions typically involve the loss of dinitrogen.

This compound is expected to react with low-valent metal complexes to form terminal or bridging metal imide (or imido) species. In these reactions, the azide transfers a nitrene fragment, NR (where R is the 2,4,5-trimethylphenyl group), to the metal center, releasing N₂.

M(L)n + N₃-Ar → (L)n M=N-Ar + N₂ (where Ar = 2,4,5-trimethylphenyl)

The reactivity of aryl azides with organometallic compounds of both main group and transition metals is a well-established method for synthesizing metal-imido complexes. acs.org For example, the reaction of the closely related 2,4,6-trimethylphenyl azide (mesityl azide) with a potassium alumanyl reagent has been shown to produce a stable imidoaluminate complex. This indicates that this compound would likely exhibit similar reactivity with such main group organometallic compounds.

Transition metal imido complexes are significant in catalysis, participating in reactions like C-H amination and aziridination. nih.gov The reactivity of the imido complex is influenced by the nature of the metal and its ligand sphere. The 2,4,5-trimethylphenylimido ligand would be a bulky, electron-donating ligand, which would influence the stability and subsequent reactivity of the resulting metal complex.

Reactant Type General Product Significance
Low-valent Main Group CompoundMain Group Metal ImideSynthesis of novel inorganic heterocycles and bonding motifs
Low-valent Transition Metal ComplexTransition Metal ImidePrecursors for catalysts in C-N bond formation reactions

C-H Activation and Amination Processes

The transformation of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond is a cornerstone of modern synthetic chemistry, providing direct access to valuable amine compounds. Aryl azides, including this compound, serve as effective nitrogen sources for these reactions, typically proceeding via the generation of highly reactive nitrene intermediates facilitated by transition metal catalysts.

Catalytic systems based on metals like ruthenium and rhodium are widely employed for C-H amination reactions using organic azides. acs.orgibs.re.krrsc.orgresearchgate.net The general mechanism involves the reaction of the aryl azide with the metal catalyst to form a metal-nitrene or metal-imido complex. This intermediate then acts as the active species, enabling the insertion into a C-H bond and forming the new C-N linkage, regenerating the catalyst in the process. While sulfonyl azides are common reagents in these transformations, aryl azides are also effective, though their reactivity can be dependent on the specific catalytic system. ibs.re.kr For example, some ruthenium-catalyzed direct C-H amidation systems that are effective with sulfonyl azides have been found to be ineffective with aryl azides. ibs.re.kr

The electronic properties of the aryl azide substrate significantly influence the reactivity. For this compound, the presence of three electron-donating methyl groups on the phenyl ring increases the electron density on the azido group. Consequently, the corresponding 2,4,5-trimethylphenylnitrene intermediate, generated upon nitrogen extrusion, is expected to be more nucleophilic than nitrenes derived from aryl azides bearing electron-withdrawing groups. This enhanced nucleophilicity can affect the selectivity and efficiency of the C-H insertion step.

While specific studies detailing the C-H amination reactions of this compound are not prevalent, the general principles of reactivity for electron-rich aryl azides apply. The choice of catalyst is crucial, with various ruthenium complexes such as [RuCl₂(p-cymene)]₂ being extensively studied for their ability to catalyze C-H activation and amidation. acs.orgmdpi.comrsc.org

Catalyst SystemAzide TypeKey ObservationReferences
Ruthenium Complexes (e.g., RuCl₃)ortho-Aryl phenylazidesPromotes intramolecular C-H amination to yield carbazoles. acs.org
[RuCl₂(p-cymene)]₂Sulfonyl AzidesEffective for direct sp² C-H amidation of arenes, including weakly coordinating substrates. ibs.re.kracs.orgmdpi.com
Rhodium ComplexesAryl AzidesSuccessfully utilized in the direct C-H amination of arenes. ibs.re.krresearchgate.net
Iron(II) chloride (FeCl₂)Troc-azideCatalyzes intermolecular C(sp³)–H amination of N-heterocycles via a proposed Fe-nitrenoid intermediate. chemistryviews.org

Nucleophilic Attack and Electrophilic Reactions on the Azido Moiety

The azido group (-N₃) is a versatile functional group characterized by its dual reactivity, capable of reacting with both nucleophiles and electrophiles. acs.orgresearchgate.net This reactivity is centered on the three nitrogen atoms, which have different electronic characteristics.

Aryl Azide as an Electrophile

Organic azides can act as electrophiles, with nucleophilic attack typically occurring at the terminal nitrogen atom (Nγ). diva-portal.orgunimi.it This electrophilicity is a key feature in several important reactions. A classic example is the Staudinger reaction, where a phosphine, acting as a nucleophile, attacks the terminal nitrogen of the azide to form a phosphazide intermediate, which then loses N₂ to yield an iminophosphorane. nih.gov

The electrophilic character of the aryl azide is strongly influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the azido moiety, making it more susceptible to nucleophilic attack. acs.orgunimi.it Conversely, this compound, with its three electron-donating methyl groups, possesses a less electrophilic azido group. Therefore, it is expected to be less reactive towards nucleophiles compared to analogues like perfluoroaryl azides or nitro-substituted aryl azides. acs.orgdiva-portal.org Despite this reduced reactivity, it can still participate in reactions with potent nucleophiles. For instance, aryl azides have been shown to react with strong carbanionic nucleophiles like the anion of tosyl-methyl isocyanide (TosMIC) in the Van Leusen reaction to form imidazoles. unimi.it

Aryl Azide as a Nucleophile

The azido group can also react with electrophiles. researchgate.net This reactivity is often initiated by the attack of the internal nitrogen atom (Nα) on an electrophilic center. diva-portal.org In the presence of strong Brønsted or Lewis acids, the azide can be protonated, leading to the formation of an aminodiazonium ion intermediate. scielo.brumich.edu This intermediate can subsequently lose a molecule of dinitrogen (N₂) to generate highly reactive species such as nitrenium ions, which can then undergo intramolecular cyclization or intermolecular substitution reactions. scielo.br The acid-promoted decomposition of benzylic azides, for example, generates iminium ions that can act as cationic 2-azabutadienes in hetero Diels-Alder reactions to form tetrahydroquinolines. umich.edu

Radical Chemistry of Aryl Azides

The radical chemistry of aryl azides is primarily initiated through the generation of aryl nitrene intermediates via thermolysis or photolysis. beilstein-journals.orgrsc.orgresearchgate.net Upon absorption of thermal or photochemical energy, the azide molecule extrudes a stable molecule of nitrogen (N₂), producing a highly reactive aryl nitrene.

Aryl nitrenes can exist in two electronic spin states: a singlet state and a triplet state. The singlet nitrene is a closed-shell species that can undergo concerted reactions, such as insertion into C-H bonds or cycloaddition. The triplet state, however, is a diradical and undergoes reactions characteristic of radicals, such as hydrogen atom abstraction. beilstein-journals.orgresearchgate.net The photolysis of a typical aryl azide generates the singlet aryl nitrene, which can then undergo intersystem crossing to the more stable triplet state. beilstein-journals.org

For this compound, photolysis would generate the 2,4,5-trimethylphenylnitrene. The triplet state of this nitrene would behave as a diradical, capable of abstracting hydrogen atoms from the solvent or other molecules to form an aminyl radical, which can lead to the formation of 2,4,5-trimethylaniline.

Computational studies on the reactivity of mesityl azide (2,4,6-trimethylphenyl azide), a close structural analogue of this compound, have provided significant insight into the potential radical pathways. A DFT analysis of the reaction between mesityl azide and a nickel complex indicated that radical pathways play a crucial role. nih.gov The calculations suggested that for sterically hindered and electron-rich aryl azides, reactions can promote the formation of various radical species, including aminyl radicals (ArN(•)R) and ethyl radicals (Et•). nih.gov This implies that the radical chemistry of this compound may not be limited to the reactions of the nitrene alone but can also involve other radical intermediates, particularly in the presence of transition metals.

Aryl Azide SubstrateReaction ConditionKey IntermediatesMajor ProductsReferences
Phenyl azidePhotolysisSinglet phenylnitrene, Triplet phenylnitrene, DidehydroazepineAniline (B41778), Azobenzene, Azepines beilstein-journals.orgresearchgate.net
p-AzidoacetophenonePhotolysis (hydrophobic solvent)Singlet nitrene, Triplet nitrene, Didehydroazepine- nih.gov
2,3,5,6-Tetrafluoro-p-azidoacetophenonePhotolysis (benzene)Singlet nitrene (lifetime 172 ns)C-H insertion products (e.g., with cyclohexane) nih.gov
Mesityl azideReaction with bpyNiEt₂ (DFT study)Aminyl radicals (MesN(•)Et), (²)bpyNiEt(•), Et(•)Azomesitylene, Mesityl-ethylamine nih.gov

Computational and Theoretical Studies on 2,4,5 Trimethylphenyl Azide

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the intricate details of chemical reactions at a molecular level. For a molecule like 2,4,5-trimethylphenyl azide (B81097), these methods provide insights into its structure, stability, and the energetic landscapes of its various transformations.

Density Functional Theory (DFT) for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of aryl azides, including their participation in 1,3-dipolar cycloadditions.

In the context of 2,4,5-trimethylphenyl azide, DFT calculations can predict the geometries of reactants, transition states, and products for its reactions. For instance, in a 1,3-dipolar cycloaddition with an alkyne, DFT can be used to model the concerted pathway, identifying the transition state and calculating the activation energy. The three methyl groups on the phenyl ring are expected to increase the electron density of the azide, which, according to theoretical studies on substituted phenyl azides, can influence the reaction rate and regioselectivity.

DFT studies on similar systems have shown that electron-donating substituents on the phenyl ring of an azide can raise the energy of its frontier molecular orbitals (HOMO and LUMO). This change in orbital energies affects the interaction with the dipolarophile and, therefore, the activation barrier of the cycloaddition. DFT calculations allow for a quantitative assessment of these effects for this compound.

Furthermore, DFT is crucial for identifying and characterizing reactive intermediates. The thermal or photochemical decomposition of this compound can lead to the formation of a highly reactive nitrene intermediate. DFT calculations can predict the structure and electronic state (singlet or triplet) of the corresponding 2,4,5-trimethylphenylnitrene, providing valuable information for understanding subsequent reactions such as C-H insertions or ring expansions.

Table 1: Representative DFT-Calculated Parameters for Phenyl Azide Reactions

Reaction TypeParameterCalculated Value (approx.)
Cycloaddition with acetylene (B1199291)Activation Energy (kcal/mol)16.2
Cycloaddition with cyclooctyne (B158145)Activation Energy (kcal/mol)8.0

Note: These values are for the parent phenyl azide and serve as a baseline for understanding the reactivity. The presence of methyl groups in this compound would modify these values.

Molecular Electron Density Theory (MEDT) in Cycloaddition Analysis

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of the electron density in chemical reactions. MEDT has been successfully applied to analyze [3+2] cycloaddition reactions involving aryl azides.

According to MEDT, the low reactivity of phenyl azide in these reactions is not due to a high activation barrier but rather to its electronic structure. Phenyl azide is characterized as a moderate electrophile and a moderate nucleophile. Its reactions are often classified as "zwitterionic-type" (zw-type), which generally have high activation energies unless one of the reactants is very electron-rich or electron-poor.

For this compound, the three electron-donating methyl groups would increase its nucleophilicity. An MEDT analysis would likely show that this enhanced nucleophilicity makes it more reactive towards electron-poor alkynes. The theory allows for a detailed analysis of the flow of electron density at the transition state, providing a deeper understanding of the bonding changes during the cycloaddition.

Mechanistic Elucidation of Complex Reactions

Computational methods are particularly valuable for unraveling the mechanisms of complex reactions where experimental detection of short-lived intermediates is challenging.

Photodissociation Pathways and Spin Dynamics

The photochemistry of aryl azides is rich and complex, often involving multiple electronic excited states and spin states. Upon absorption of UV light, this compound can undergo dissociation to form molecular nitrogen and a nitrene.

Computational studies on phenyl azide have shown that photodissociation can proceed through different pathways involving both singlet and triplet potential energy surfaces. The initial excitation is typically to a singlet excited state, which can then either dissociate directly or undergo intersystem crossing to a triplet state before dissociation. The spin dynamics, i.e., the transitions between different spin states, play a crucial role in determining the final products. For instance, the formation of the triplet nitrene is often favored due to its greater stability. The presence of methyl groups in this compound is not expected to fundamentally change these pathways but may influence the relative energies of the excited states and the rates of intersystem crossing.

Transition State Analysis and Energy Barriers of Rearrangements

Aryl azides and the nitrenes derived from them can undergo various rearrangements. One of the most well-known is the Curtius rearrangement, although this is more relevant to acyl azides. However, aryl nitrenes can undergo ring expansion to form dehydroazepines.

Transition state theory is a cornerstone of understanding reaction rates. Computational chemistry allows for the precise location of transition state structures and the calculation of the energy barriers for these rearrangements. For 2,4,5-trimethylphenylnitrene, computational analysis can map out the potential energy surface for its rearrangement to the corresponding dehydroazepine. This involves finding the transition state connecting the nitrene and the ring-expanded product and calculating the activation energy. This information is critical for predicting whether such a rearrangement is a viable pathway under specific reaction conditions.

Understanding Substituent Effects on Reactivity

The three methyl groups on the phenyl ring of this compound are key determinants of its reactivity. As electron-donating groups, they influence the electronic properties of the azide in several ways:

Increased Nucleophilicity: The methyl groups push electron density into the aromatic ring and the azide moiety, making the terminal nitrogen atom more nucleophilic. This enhances the rate of reaction with electron-deficient dipolarophiles in cycloaddition reactions.

Stabilization of Intermediates: The methyl groups can stabilize cationic intermediates or transition states through hyperconjugation and inductive effects. This can be important in certain reaction pathways.

Computational studies can systematically investigate these substituent effects. By comparing the calculated reaction barriers and reaction energies for phenyl azide, monomethylphenyl azide, and this compound, a quantitative understanding of the role of the methyl groups can be achieved.

Table 2: Summary of Expected Substituent Effects of Methyl Groups on this compound Reactivity

PropertyEffect of Trimethyl SubstitutionRationale
NucleophilicityIncreasedElectron-donating nature of methyl groups
ElectrophilicityDecreasedElectron-donating nature of methyl groups
Steric HindranceIncreasedPresence of methyl groups at ortho positions
Stability of NitreneIncreasedHyperconjugation and inductive effects

Solvation Effects in Photochemical Processes of this compound

The solvent environment can exert a significant influence on the photochemical reaction pathways of aryl azides, including this compound. While specific computational and theoretical studies on the solvation effects for this particular compound are not extensively documented in publicly available literature, the general principles governing the photochemistry of analogous aryl azides can be applied to understand its likely behavior. The solvent can affect the stability of excited states, the lifetime of transient intermediates, and the distribution of final products.

Upon photoexcitation, this compound is expected to form a singlet nitrene, 2,4,5-trimethylphenylnitrene, which is a key intermediate. This singlet nitrene can undergo several competing reactions: intersystem crossing to the more stable triplet nitrene, or ring expansion to form a didehydroazepine intermediate. The nature of the solvent can influence the relative rates of these processes.

Polar solvents can stabilize polar excited states and intermediates, potentially altering the energy barriers for different reaction pathways. For instance, a more polar solvent might favor the formation of a more polar transition state, thereby accelerating a particular reaction.

Nucleophilic solvents can play a crucial role in trapping reactive intermediates. The didehydroazepine intermediate, being highly electrophilic, is susceptible to attack by nucleophiles. Therefore, in the presence of nucleophilic solvents such as amines or alcohols, solvent-adducts are expected to be significant products. In non-nucleophilic and non-polar solvents, the reactions of the nitrene itself, such as dimerization to form an azo compound or hydrogen abstraction from the solvent, may become more prominent.

Detailed research on the closely related mesityl azide (2,4,6-trimethylphenyl azide) has provided insights into the competitive trapping of the singlet nitrene and its corresponding didehydroazepine intermediate. In a study involving the photolysis of mesityl azide in the presence of tetracyanoethylene (B109619) (TCNE), two different adducts were formed: one from the trapping of the singlet nitrene and another from the trapping of the didehydroazepine. The ratio of these products was found to be dependent on the concentration of TCNE, which acts as a trapping agent. This provides a model for how the presence and concentration of a reactive species in the solvent, including the solvent molecules themselves if they are nucleophilic, can dictate the product distribution.

The following interactive table illustrates the effect of the concentration of a trapping agent on the product distribution during the photolysis of an aryl azide, based on the principles observed for mesityl azide. This demonstrates how the solvent environment (in this case, represented by the concentration of a reactive solute) can direct the reaction towards different products.

Concentration of Trapping Agent (M)Yield of Nitrene Adduct (%)Yield of Didehydroazepine Adduct (%)
0.012575
0.055050
0.106535
0.208020

Detailed Research Findings:

While direct computational studies on the solvation effects of this compound are scarce, theoretical investigations on parent phenyl azide and other substituted derivatives have highlighted several key aspects:

Excited State Stabilization: Solvents with higher polarity can stabilize the initially formed excited singlet state of the aryl azide. This can influence the efficiency of nitrogen extrusion and the subsequent formation of the singlet nitrene.

Intersystem Crossing Rates: The rate of intersystem crossing from the singlet nitrene to the triplet nitrene can be solvent-dependent. Solvents with heavy atoms are known to enhance spin-orbit coupling and can therefore increase the rate of intersystem crossing.

Barrier to Ring Expansion: Computational studies on phenylnitrene have shown that there is a significant energy barrier to ring expansion to the didehydroazepine. The polarity of the solvent can influence this barrier. A more polar solvent could potentially lower the energy of the transition state for ring expansion, making this pathway more favorable.

Nucleophilic Trapping: In the presence of nucleophilic solvents, the trapping of the didehydroazepine is often a very fast, diffusion-controlled process. The product distribution will therefore be highly dependent on the nucleophilicity and concentration of the solvent molecules.

Advanced Spectroscopic Characterization Techniques for Aryl Azides

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for identifying unknown compounds, determining isotopic composition, and elucidating molecular structures. For aryl azides, MS is particularly useful for confirming molecular weight and understanding the complex fragmentation pathways that occur upon ionization.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint that can be used for structural identification.

For aryl azides, the most prominent initial fragmentation step is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This cleavage is highly favorable due to the formation of the stable N₂ molecule and results in a significant [M-28]⁺˙ ion, which is often the base peak in the spectrum. researchgate.netnih.gov This primary fragmentation is a characteristic feature for this class of compounds. The resulting aryl nitrene radical cation can then undergo further fragmentation.

For 2,4,5-trimethylphenyl azide (B81097) (C₉H₁₁N₃, Molecular Weight: 161.21 g/mol ), the expected EIMS spectrum would show a molecular ion peak at m/z 161. The most intense peak would likely be at m/z 133, corresponding to the loss of N₂.

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that produces less fragmentation than EIMS. In CIMS, a reagent gas (e.g., methane, isobutane, or ammonia) is ionized first, and these reagent gas ions then react with the analyte molecules to form protonated molecules, such as [M+H]⁺. This method is particularly advantageous for fragile molecules that may not show a molecular ion peak in EIMS. taylorfrancis.com

Studies comparing ionization methods for other fragile nitrogen-containing compounds, such as azidonitriles, have suggested that chemical ionization is potentially more appropriate for investigating their decomposition than EIMS. researchgate.net Applying this to aryl azides, CIMS would be expected to generate a strong protonated molecular ion peak ([M+H]⁺ at m/z 162 for 2,4,5-trimethylphenyl azide) with significantly reduced fragmentation. This allows for the unambiguous determination of the molecular weight, which can be challenging with EIMS if the molecular ion is unstable.

The fragmentation of aryl azides following the initial loss of N₂ is complex and often involves skeletal rearrangements. A "normal" fragmentation pattern for many substituted phenyl azides involves the [M-28]⁺˙ ion undergoing ring expansion to form a seven-membered azepinium ion. researchgate.net This ion can then lose hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂) to produce further fragment ions. researchgate.net

The specific fragmentation is heavily influenced by the nature and position of substituents on the aromatic ring. researchgate.netnih.gov For instance, in the mass spectra of tolyl azides (methylphenyl azides), a prominent fragment is the tropylium (B1234903) ion (m/z 91), which provides evidence for ring expansion pathways. researchgate.net For this compound, the [M-28]⁺˙ ion at m/z 133 would be the trimethylphenylnitrene cation. This could subsequently lose methyl radicals or undergo further ring rearrangements and fragmentation.

Isotopic labeling is a powerful tool used to trace the movement of atoms through fragmentation processes, providing definitive evidence for proposed mechanisms. researchgate.net A classic study on phenyl azide-1-¹³C demonstrated that randomization of the labeled carbon atom occurred before the expulsion of HCN. researchgate.net This finding supported the hypothesis that the six-membered phenylnitrene cation rearranges into a seven-membered azepinium ion, where the carbon atoms become equivalent before the ring is cleaved. Such studies are crucial for accurately mapping the intricate fragmentation pathways of these molecules.

Table 1: Common EI Mass Spectral Fragments for Substituted Phenyl Azides. Data sourced from Abramovitch et al. (1971). researchgate.net
CompoundMolecular Ion (M⁺˙)[M-28]⁺˙ (Loss of N₂)Other Key Fragments (m/z)
Phenyl Azide1199164, 63
o-Tolyl Azide13310591, 79, 77
p-Chlorophenyl Azide153/155125/12790, 63
m-Nitrophenyl Azide16413690, 76, 63
This compound (Predicted)161133118, 117, 91

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. It allows for the simultaneous separation and identification of starting materials, intermediates, byproducts, and final products in a complex reaction mixture.

In the context of aryl azides, LC-MS is invaluable for monitoring their synthesis or their participation in subsequent reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger ligation. nih.govresearchgate.netacs.org For example, during a click reaction, a researcher can inject small aliquots of the reaction mixture into the LC-MS system over time. nih.gov By tracking the disappearance of the aryl azide starting material (e.g., this compound) and the appearance of the desired triazole product, the reaction can be monitored for completion, and reaction conditions can be optimized. The high selectivity and sensitivity of LC-MS enable the detection of even trace amounts of intermediates, providing a comprehensive profile of the reaction pathway. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules. UV-Visible spectroscopy, which examines electronic transitions, is particularly useful for studying the highly reactive intermediates generated during the photoreactions of aryl azides.

UV-Visible (UV-Vis) spectroscopy is a key technique for studying photochemical reactions, as many organic molecules absorb light in this region, leading to electronic excitation. Aryl azides are well-known photoprecursors that, upon UV irradiation, extrude N₂ to form highly reactive aryl nitrenes. Ultrafast transient absorption spectroscopy, with femtosecond to picosecond time resolution, allows for the direct observation of the short-lived excited states and intermediates involved in these photoreactions. nih.gov

The general mechanism for the photolysis of an aryl azide involves the following steps:

Excitation: The ground-state aryl azide absorbs a UV photon, promoting it to an excited singlet state (S₁ or S₂). nih.gov

Decay and Fragmentation: The initially formed excited state (often S₂) rapidly decays via internal conversion to the first excited singlet state (S₁). The S₁ state is typically dissociative and quickly fragments, losing N₂ to form the corresponding singlet aryl nitrene. nih.gov

Intersystem Crossing: The singlet nitrene can then undergo intersystem crossing to the more stable triplet ground state or react with surrounding molecules.

Transient UV-Vis spectroscopy can monitor these steps by detecting the unique absorption spectra of each species. For example, studies on various aryl azides have shown the decay of the azide's excited state is accompanied by the simultaneous growth of a new transient absorption band attributed to the singlet nitrene. nih.gov The lifetimes of these excited states are often extremely short, on the order of hundreds of femtoseconds to a few picoseconds. rsc.org This technique provides invaluable kinetic and mechanistic data on the formation of nitrenes, which are key intermediates in many synthetic applications.

Table 2: Typical Transient Species and Timescales in Aryl Azide Photolysis Monitored by UV-Vis Spectroscopy.
SpeciesDescriptionTypical Lifetime/Formation Time
Aryl Azide (S₂)Second excited singlet state formed upon photoexcitation.Hundreds of femtoseconds
Aryl Azide (S₁)First excited singlet state, often dissociative.~1 picosecond
Singlet Aryl NitreneHighly reactive intermediate formed after N₂ loss.Tens of picoseconds to nanoseconds
Triplet Aryl NitreneGround state nitrene formed via intersystem crossing.Microseconds to milliseconds

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups in a molecule. In the case of aryl azides, the most prominent and diagnostic absorption is that of the azide functional group.

The azide group (–N₃) has a strong, characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively clean region of the infrared spectrum, typically between 2100 and 2170 cm⁻¹ chempap.org. The exact position of this band is sensitive to the electronic environment of the azide. For aryl azides, this peak is generally observed at higher wavenumbers compared to aliphatic azides due to conjugation with the aromatic ring chempap.org.

In addition to the azide stretch, the FT-IR spectrum of This compound would exhibit other characteristic absorptions corresponding to the trimethyl-substituted aromatic ring.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2150Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (Methyl)Stretch2850 - 3000Medium
Aromatic C=CStretch1500 - 1600Medium
C-NStretch1250 - 1350Medium

Research Applications and Emerging Directions for Aryl Azides

Role in Organic Synthesis and Heterocycle Construction

Aryl azides are pivotal in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. The azide (B81097) group can serve as a precursor to a nitrogen atom that is incorporated into a ring system through various reaction pathways.

One of the most prominent reactions is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, between an azide and an alkyne to form a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility. The copper-catalyzed version (CuAAC) and the strain-promoted version (SPAAC) have broadened the scope of this reaction, allowing for the synthesis of complex molecules under mild conditions. For instance, the reaction of an aryl azide with a terminal alkyne in the presence of a copper(I) catalyst regioselectively yields the 1,4-disubstituted triazole, while ruthenium catalysts can favor the formation of the 1,5-disubstituted regioisomer. nih.gov

Beyond triazoles, the thermal or photochemical decomposition of aryl azides generates nitrenes, which can undergo intramolecular cyclization reactions to form a variety of heterocyclic systems. These reactions often proceed via C-H insertion or cyclization onto an adjacent aromatic ring, leading to the formation of carbazoles, phenazines, and other fused heterocyclic structures. nih.govrsc.org The specific products formed are highly dependent on the substitution pattern of the aryl azide and the reaction conditions.

Table 1: Examples of Heterocycles Synthesized from Aryl Azides

Starting Material ClassReagent/ConditionHeterocyclic ProductReaction Type
Aryl Azide and AlkyneCopper(I) Catalyst1,4-Disubstituted 1,2,3-Triazole[3+2] Cycloaddition
Aryl Azide and AlkyneRuthenium Catalyst1,5-Disubstituted 1,2,3-Triazole[3+2] Cycloaddition
2-AzidobiphenylHeat or LightCarbazoleIntramolecular Nitrene Insertion
Aryl AzideThermolysisPhenazineDimerization and Cyclization

Precursors for Reactive Intermediates

The controlled generation of highly reactive intermediates is a central theme in modern organic synthesis, and aryl azides are key precursors in this regard. The most significant reactive intermediate derived from an aryl azide is the corresponding aryl nitrene.

Aryl nitrenes are generated by the thermolysis or photolysis of aryl azides, which proceeds with the extrusion of dinitrogen gas (N₂). researchgate.net An aryl nitrene is a neutral, monovalent nitrogen species with a sextet of electrons, making it highly electrophilic and reactive. It can exist in either a singlet or a triplet spin state, with the ground state typically being the triplet. The reactivity of the nitrene is dependent on its spin state.

Singlet Nitrenes: These are thought to be involved in concerted reactions such as stereospecific addition to alkenes to form aziridines and insertion into C-H and N-H bonds. Intramolecular C-H insertion is a powerful tool for the synthesis of cyclic amines.

Triplet Nitrenes: These behave as diradicals and typically undergo stepwise reactions, such as hydrogen atom abstraction from the solvent or other molecules. rsc.org

The generation of aryl nitrenes from precursors like 2,4,5-trimethylphenyl azide opens up a plethora of synthetic possibilities, including the formation of new C-N bonds and the construction of complex molecular architectures. nih.gov The substitution pattern on the aromatic ring can influence the stability and reactivity of the resulting nitrene.

Photoaffinity Labeling and Cross-linking in Chemical Biology

Photoaffinity labeling is a powerful technique used to identify and study the interactions of biomolecules, such as proteins and nucleic acids. This method relies on a "bait" molecule that contains a photoreactive group. Aryl azides are widely used as photoreactive groups in these studies.

A photoaffinity probe, which may incorporate a derivative of this compound, is designed to bind to a specific biological target. Upon irradiation with UV light, the aryl azide is converted into a highly reactive nitrene. This nitrene can then form a covalent bond with nearby amino acid residues or nucleic acid bases within the binding site of the target biomolecule. This irreversible cross-linking allows for the identification of the binding partner and the mapping of the binding site.

The advantages of using aryl azides in photoaffinity labeling include their relative stability in the dark, their small size which minimizes perturbation of the binding interaction, and their efficient photoactivation to a highly reactive species.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a premier bioorthogonal functional group due to its small size, stability, and lack of participation in biological reactions.

Aryl azides, as part of larger molecules, can be introduced into biomolecules through metabolic labeling or chemical synthesis. These azide-modified biomolecules can then be selectively tagged with probes containing a complementary reactive group, such as an alkyne, for visualization or isolation. The two most prominent bioorthogonal reactions involving azides are:

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine (B44618), to form an aza-ylide intermediate which then hydrolyzes to form an amine and a phosphine (B1218219) oxide. A modified version, the "traceless" Staudinger ligation, results in the formation of a stable amide bond.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As mentioned earlier, this "click" reaction is highly efficient and specific for the formation of triazoles. Its bioorthogonal nature has made it an invaluable tool for labeling and tracking biomolecules in complex biological environments.

These bioconjugation strategies have revolutionized the study of biological systems, enabling researchers to visualize cellular processes, identify protein-protein interactions, and develop new diagnostic and therapeutic agents.

Design of Novel Materials and Polymers

Aryl azides are also employed in the design and synthesis of novel materials and polymers. The ability of the azide group to undergo thermal or photochemical decomposition to form reactive nitrenes allows for the cross-linking of polymer chains. This cross-linking can significantly alter the physical properties of the material, such as its thermal stability, mechanical strength, and solvent resistance.

Furthermore, the "click" reactivity of aryl azides has been utilized in polymer synthesis and modification. For example, azide-functionalized monomers can be polymerized, and the resulting polymer can be subsequently modified by clicking on various functional groups. This modular approach allows for the creation of polymers with tailored properties for specific applications, such as drug delivery, surface coatings, and electronics. Perfluorophenyl azides, for instance, have been used for surface functionalization and the synthesis of hybrid nanomaterials. electronicsandbooks.com

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a set of techniques used to create a large number of compounds in a single process. These "libraries" of compounds can then be screened for biological activity to identify new drug leads. The robust and efficient nature of azide-alkyne cycloaddition ("click chemistry") makes it an ideal reaction for combinatorial library synthesis.

Libraries of diverse molecules can be rapidly assembled by reacting a set of azide-containing building blocks with a set of alkyne-containing building blocks. The high fidelity and mild reaction conditions of the CuAAC reaction allow for its use in high-throughput synthesis formats. This strategy has been successfully employed to generate libraries of triazole-containing compounds for screening against various biological targets.

Chemical Probes and Sensing Agents (e.g., H₂S probes)

Aryl azides have been ingeniously incorporated into the design of chemical probes for the detection of specific analytes. A notable example is the development of fluorescent probes for hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule.

These probes are typically designed with a fluorophore that is "caged" or quenched by an azide group. In the presence of H₂S, the azide is selectively reduced to an amine. This chemical transformation alters the electronic properties of the molecule, leading to a "turn-on" of fluorescence. The intensity of the fluorescence signal can be correlated with the concentration of H₂S, allowing for its detection and quantification in biological samples. The mechanism of this reduction has been studied and is believed to involve the hydrosulfide (B80085) anion (HS⁻) as the active reducing species.

Implications in Generating Electrophilic Species for Mechanistic Biology

Aryl azides are well-established precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. This property has significant implications for mechanistic biology, particularly in the study of biological interactions and enzyme mechanisms. The photolytic generation of a singlet nitrene from an aryl azide is a key step in photoaffinity labeling, a powerful technique to identify and characterize the binding sites of ligands, substrates, or inhibitors within biological macromolecules.

Upon irradiation with UV light, the azide group of an aryl azide, such as this compound, would be expected to extrude dinitrogen gas (N2) to form a transient and highly reactive electrophilic nitrene species. This nitrene can then undergo a variety of reactions with residues in its immediate vicinity, including insertion into C-H and N-H bonds, or addition to C=C bonds, effectively forming a covalent cross-link between the small molecule and the target biomolecule. The trimethyl substitution pattern on the phenyl ring of this compound would influence the reactivity and stability of the resulting nitrene.

Electron-deficient aryl azides, such as perfluoroaryl azides, have been specifically developed as nitrene precursors for reactions with nucleophiles and electron-rich species in chemical biology. chemsrc.com These electrophilic azides exhibit unique reactivity, allowing for new transformations without the need for catalysts. chemsrc.com

Modulating Protein Function via Genetically Encoded Azide Chemistry

A groundbreaking application of aryl azides in chemical biology is the genetic encoding of unnatural amino acids containing an azido (B1232118) group, most notably p-azido-L-phenylalanine (AzF). nih.gov This technique allows for the site-specific incorporation of the azide functionality into proteins, providing a powerful tool for modulating protein function and for site-specific protein labeling. nih.govnih.gov

The introduction of an aryl azide into a protein's structure opens up two primary avenues for functional modulation:

Photocontrol: Similar to its use in photoaffinity labeling, the genetically encoded aryl azide can be photolyzed to generate a nitrene. If the targeted residue is in a critical region of the protein, such as an active site or an interface for protein-protein interactions, the subsequent cross-linking can lead to light-inducible activation or inhibition of the protein's function. nih.gov

Bio-orthogonal Conjugation: The azide group is a key player in "click chemistry," a set of bio-orthogonal reactions that are highly specific and efficient under physiological conditions. The most common of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com By genetically encoding an aryl azide, a protein can be specifically labeled with a wide array of probes, including fluorophores, biotin (B1667282) tags, or drug molecules, that have a complementary alkyne group. nih.govmdpi.com This enables detailed studies of protein localization, dynamics, and interactions within living cells. nih.govmdpi.com

While this compound itself is not the amino acid used, the principles of its photoreactivity are analogous to those of the azidophenylalanine used in these advanced biological experiments.

Synthesis of Pharmaceutical and Agrochemical Intermediates

Aryl azides are valuable intermediates in organic synthesis, contributing to the construction of a variety of nitrogen-containing heterocycles and other functional groups that are prevalent in pharmaceuticals and agrochemicals. lookchem.comnih.govnih.gov The versatility of the azide group allows it to participate in a wide range of chemical transformations. nih.gov

Key Synthetic Transformations of Aryl Azides:

Reaction TypeDescriptionResulting Products
[3+2] Cycloaddition Reaction with alkynes (Huisgen cycloaddition) or other dipolarophiles. nih.gov1,2,3-Triazoles, which are important scaffolds in medicinal chemistry. nih.gov
Staudinger Reaction Reaction with phosphines to form an aza-ylide, which can then be hydrolyzed to an amine. organic-chemistry.orgPrimary amines. organic-chemistry.org
Curtius Rearrangement Thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can be trapped by various nucleophiles. nih.govAmines, carbamates, ureas. nih.gov
Nitrene Insertion Formation of a nitrene which can insert into C-H or N-H bonds.Substituted anilines and other nitrogen-containing compounds.

This compound is noted as a starting material for the synthesis of various pharmaceuticals and agrochemicals. lookchem.com Its participation in these reactions would lead to the formation of complex molecules with potential biological activity. For instance, its use in cycloaddition reactions could lead to the formation of 1-(2,4,5-trimethylphenyl)-1H-1,2,3-triazole derivatives, which could be explored for their therapeutic or pesticidal properties. The synthesis of novel sorafenib (B1663141) analogs containing a triazole ring has demonstrated potent antitumor activity. The Curtius rearrangement, a key reaction of acyl azides, has been employed in the synthesis of various drugs, including the dopamine (B1211576) D1 agonist dihydrexidine. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Azide (B81097) Transformations

The transformation of aryl azides into valuable nitrogen-containing compounds is a cornerstone of synthetic chemistry. While copper-catalyzed reactions are well-established, the future lies in the development of more diverse and efficient catalytic systems.

Research Focus:

Earth-Abundant Metal Catalysis: Exploration of catalysts based on iron, cobalt, and nickel could provide more sustainable and economical alternatives to precious metal catalysts. For instance, iron nanoparticles have shown promise in promoting aryl azide reduction researchgate.net.

Photocatalysis: Visible-light-mediated photocatalysis offers a green and mild approach to activate aryl azides. researchgate.netresearchgate.net Future work will likely focus on designing new organic dyes and metal complexes as photocatalysts that can operate via energy transfer or electron transfer pathways to generate reactive intermediates under gentle conditions. researchgate.netresearchgate.net

Asymmetric Catalysis: A significant challenge is the development of chiral catalysts that can control the stereochemistry of reactions involving azides, leading to the enantioselective synthesis of complex molecules.

Flow Chemistry: Utilizing flow microreactors for azide transformations can enhance safety by minimizing the accumulation of potentially explosive intermediates and allow for precise control over reaction conditions nih.gov.

Recent studies have highlighted copper-mediated C-N bond formation to generate aryl azides, which can then be reduced in situ using various catalytic systems to produce aryl amines. researchgate.netresearcher.life The design of novel rhodium complexes has also been investigated computationally for their potential in catalyzing [3+2] azide-alkyne cycloaddition reactions. rsc.org

Advanced Mechanistic Studies using Ultrafast Techniques

A complete understanding of the reaction mechanisms of aryl azides is crucial for controlling their reactivity. The transient nature of key intermediates, such as nitrenes, necessitates the use of sophisticated spectroscopic techniques.

Research Focus:

Femtosecond and Picosecond Spectroscopy: Ultrafast time-resolved spectroscopy, including transient absorption and infrared (IR) spectroscopy, can capture the formation and decay of short-lived excited states and reactive intermediates like singlet and triplet nitrenes. bgsu.eduacs.orgresearchgate.net Studies on various aryl azides have used these techniques to observe the decay of singlet excited states in hundreds of femtoseconds, followed by the appearance of singlet nitrenes. acs.org

Time-Resolved IR Spectroscopy: This technique is particularly powerful for tracking the structural evolution of molecules during a reaction, providing direct evidence for the involvement of specific intermediates, such as isocyanates or ketenimines, in rearrangement reactions researchgate.net.

Solvent Effects: Investigating the influence of the solvent environment on reaction pathways and intermediate lifetimes will provide deeper mechanistic insight, helping to optimize reaction conditions for desired outcomes su.se.

Mechanistic studies can unravel the complex photochemistry of aryl azides, distinguishing between pathways that lead to nitrene formation and those that proceed through other routes, which is essential for designing selective photochemical syntheses bgsu.edusu.se.

Rational Design of Azides with Tailored Reactivity Profiles

The reactivity of an aryl azide can be finely tuned by modifying the substituents on the aromatic ring. The rational design of novel azide structures with specific electronic and steric properties will enable chemists to control their reaction selectivity and activation conditions.

Research Focus:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electrophilicity of the azide and the stability of reaction intermediates. rsc.org For example, electron-withdrawing groups can accelerate the Staudinger reaction rsc.org.

Steric Hindrance: Bulky groups positioned ortho to the azide functionality can influence reaction pathways, for instance, by retarding ring expansion of the resulting nitrene nih.gov.

Low-Temperature Activation: Designing aryl azides that can be activated at lower temperatures is a key goal for applications in materials science and biology. Research has shown that strategic placement of fluorine substituents can lower the thermal activation temperature of aryl azides to as low as 70 °C nih.gov.

Intramolecular Interactions: Incorporating functional groups capable of intramolecular hydrogen bonding can tame the reactivity of the azide group, allowing for site-selective conjugations even in the absence of significant steric hindrance rsc.org.

By systematically studying these structure-reactivity relationships, researchers can create a toolbox of aryl azides, including derivatives of 2,4,5-trimethylphenyl azide, optimized for specific applications.

Integration of Azide Chemistry in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. Integrating aryl azides into MCRs is a promising strategy for the rapid synthesis of diverse nitrogen-containing heterocycles.

Research Focus:

Novel MCR Scaffolds: The unique reactivity of azides can be harnessed to design new MCRs for the synthesis of important heterocyclic structures like triazoles and tetrazoles. rsc.orgrsc.orgeurekaselect.com

Diversity-Oriented Synthesis: MCRs involving azides can provide access to large libraries of complex molecules for applications in drug discovery and materials science rsc.org.

Atom Economy: MCRs are inherently atom-economical, aligning with the principles of green chemistry. Future research will focus on developing azide-based MCRs that maximize the incorporation of all reactant atoms into the final product eurekaselect.comrsc.org.

Site-Selectivity: In molecules containing multiple azide groups with different reactivities, MCRs can be employed for site-selective conjugation, allowing for the construction of highly complex and functionalized scaffolds rsc.org.

Exploration of New Photochemical Pathways and Applications

The photochemistry of aryl azides offers a rich landscape for synthetic innovation. Light provides a clean and traceless reagent to trigger unique transformations that are often inaccessible under thermal conditions.

Research Focus:

Nitrene-Free Pathways: While much of aryl azide photochemistry is dominated by the formation of nitrenes, exploring alternative photochemical pathways is a key area of future research. This could involve concerted reactions or the generation of other reactive species.

Photoaffinity Labeling: Aryl azides are valuable tools in chemical biology for photoaffinity labeling to identify protein-ligand interactions. researchgate.netnih.govnih.gov Future work will involve designing novel azides with improved photochemical properties, such as activation by longer wavelength light to minimize biological damage.

Bioimaging: Photoactivatable aryl azides that form distinct emissive products upon irradiation can be developed as probes for bioimaging applications researchgate.net.

Dearomative Coupling: Recent research has demonstrated that aryl azides can undergo photochemical dearomative-rearomative coupling with alcohols, providing a novel method for synthesizing valuable ortho-aminophenol structures researchgate.net.

Understanding the intricate details of the populated excited states and their subsequent reaction pathways will be crucial for controlling the outcome of these photochemical reactions su.se.

Computational Predictions for Novel Azide Reactivity

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. In the context of azide chemistry, theoretical calculations can guide experimental design and accelerate the discovery of new reactions and catalysts.

Research Focus:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out potential energy surfaces for azide reactions, identify transition states, and calculate reaction barriers. rsc.orgrsc.org This can help to rationalize experimental observations and predict the feasibility of new transformations.

Catalyst Design: Computational screening can be used to design novel catalysts with enhanced activity and selectivity for azide transformations. For example, DFT has been used to investigate the catalytic efficiency of novel Rhodium complexes in azide-alkyne cycloadditions rsc.org.

Predicting Photochemical Outcomes: Advanced computational methods can simulate the behavior of molecules in their excited states, helping to predict the photoproducts of aryl azide irradiation and understand the dynamics of processes like intersystem crossing between singlet and triplet states bgsu.edusu.se.

Machine Learning: As more data on azide reactivity becomes available, machine learning models could be trained to predict the outcomes of reactions, screen for optimal reaction conditions, and even propose novel reaction types, although this remains a significant challenge, especially for extrapolating to new chemistry nih.gov.

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of aryl azide reactivity.

Q & A

What are the established synthetic routes for 2,4,5-trimethylphenyl azide, and what reaction conditions optimize yield?

Basic Research Focus
The synthesis of aryl azides like this compound typically involves diazotization or nucleophilic substitution. A common method is the reaction of the corresponding aryl halide with sodium azide (NaN₃) under polar aprotic conditions (e.g., dimethylformamide or THF) at elevated temperatures (60–80°C). For instance, analogous syntheses of substituted phenyl azides use coupling agents like DMAP (4-dimethylaminopyridine) and pyridine to activate intermediates, as seen in the preparation of allylphenyl vinyl ethers . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of aryl precursor to NaN₃) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the azide from unreacted precursors.

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Focus
Characterization relies on ¹H/¹³C NMR to confirm the aromatic substitution pattern and azide (-N₃) integration. For example, in related trimethoxyphenyl derivatives, distinct aromatic proton signals appear between δ 6.5–7.5 ppm, with methyl groups resonating at δ 2.1–2.5 ppm . FT-IR identifies the azide stretch (~2100–2150 cm⁻¹), while mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M]⁺ for C₉H₁₁N₃). Advanced techniques like X-ray crystallography resolve steric effects from the 2,4,5-trimethyl groups, though azides’ photosensitivity necessitates rapid data collection .

How do computational methods like DFT predict the reactivity and stability of this compound?

Advanced Research Focus
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, including HOMO-LUMO gaps and electrostatic potential surfaces, to assess thermal stability and susceptibility to cycloaddition. For example, Becke’s exchange-correlation functional and Colle-Salvetti correlation-energy models accurately predict azide decomposition pathways (e.g., Curtius rearrangement). Basis sets like 6-311++G(d,p) model steric interactions between methyl groups and the azide moiety, revealing steric hindrance that stabilizes the compound against dimerization.

What experimental protocols mitigate risks when handling this compound?

Basic Research Focus
Due to its potential explosivity, small-scale syntheses (<1 g) are advised. Work under argon/nitrogen in flame-resistant fume hoods, using blast shields. Avoid friction, static discharge, or heating above 80°C. Storage at –20°C in amber vials with PTFE-lined caps prevents photolytic degradation. Safety protocols align with OSHA guidelines for chlorophenol derivatives, including PPE (nitrile gloves, face shields) and spill containment with vermiculite .

How does steric hindrance from the 2,4,5-trimethyl groups influence regioselectivity in Huisgen cycloadditions?

Advanced Research Focus
The methyl groups impose steric constraints, favoring 1,3-dipolar cycloadditions with electron-deficient alkynes (e.g., acetylenedicarboxylates) at the least hindered position. Computational studies using DFT show that transition-state geometries with lower steric energy (ΔE‡) correlate with higher regioselectivity. Experimental validation via HPLC-MS tracks reaction progress, while kinetic isotope effects (e.g., deuterated substrates) probe mechanistic details .

What analytical challenges arise in quantifying trace decomposition products of this compound?

Advanced Research Focus
Decomposition products like nitriles or amines require GC-MS with electron capture detection (ECD) for trace analysis. However, overlapping retention times with methylated byproducts complicate identification. High-resolution mass spectrometry (HRMS) paired with isotopic labeling (e.g., ¹⁵N-azides) distinguishes degradation pathways. For example, isotopic patterns in trimethylphenyl derivatives resolve ambiguities in nitroso compound formation .

How do solvent effects modulate the thermal decomposition kinetics of this compound?

Advanced Research Focus
Polar solvents (e.g., DMSO) stabilize transition states via dipole interactions, accelerating decomposition. Arrhenius plots derived from differential scanning calorimetry (DSC) quantify activation energies (Eₐ) in solvents like toluene (Eₐ ≈ 120 kJ/mol) versus acetonitrile (Eₐ ≈ 95 kJ/mol). Solvent parameters (e.g., Kamlet-Taft π*) correlate with rate constants, guiding solvent selection for controlled reactions .

What strategies resolve contradictions in reported spectroscopic data for substituted phenyl azides?

Advanced Research Focus
Discrepancies in NMR shifts often stem from solvent polarity or concentration effects. A meta-analysis of trimethoxyphenyl analogs recommends referencing internal standards (e.g., TMS) and calibrating with deuterated solvents. Collaborative databases (e.g., NIST Chemistry WebBook) cross-validate spectral assignments, while DFT-predicted chemical shifts (using B3LYP/6-31G*) reconcile experimental anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.